molecular formula C17H12ClFN2O3 B11403610 2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B11403610
M. Wt: 346.7 g/mol
InChI Key: FNCFRQCZXOZSEU-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps:

    Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 3-(4-fluorophenyl)-1,2-oxazole: This involves the cyclization of 4-fluorobenzonitrile with an appropriate reagent like hydroxylamine hydrochloride.

    Coupling Reaction: The final step involves coupling 2-chlorophenoxyacetic acid with 3-(4-fluorophenyl)-1,2-oxazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis of intermediates: Using continuous flow reactors to produce 2-chlorophenoxyacetic acid and 3-(4-fluorophenyl)-1,2-oxazole.

    Optimization of reaction conditions: Employing automated systems to control temperature, pressure, and reagent addition to maximize yield and purity.

    Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A widely used herbicide with a similar chlorophenoxy structure.

    3-(4-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate: Another compound with a chlorophenoxy group, used in different applications.

Uniqueness

2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is unique due to the presence of both a fluorophenyl group and an oxazole ring, which confer distinct chemical and biological properties compared to other chlorophenoxy derivatives.

Properties

Molecular Formula

C17H12ClFN2O3

Molecular Weight

346.7 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C17H12ClFN2O3/c18-13-3-1-2-4-15(13)23-10-16(22)20-17-9-14(21-24-17)11-5-7-12(19)8-6-11/h1-9H,10H2,(H,20,22)

InChI Key

FNCFRQCZXOZSEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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